

# Application Notes and Protocols for the Extraction of Citrinin from Fungi

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## Compound of Interest

Compound Name: *Penispidin A*

Cat. No.: *B12415674*

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A Note on "**Penispidin A**": Initial searches for "**Penispidin A**" did not yield any matching compounds in scientific literature or chemical databases. It is highly probable that this name is a typographical error. Given the context of fungal extraction, this document will focus on Citrinin, a well-characterized mycotoxin produced by several species of the *Penicillium* genus. The protocols and data provided herein are for the extraction and understanding of Citrinin.

## Introduction to Citrinin

Citrinin (C<sub>13</sub>H<sub>14</sub>O<sub>5</sub>) is a polyketide mycotoxin produced by several fungal species, including those from the genera *Penicillium*, *Aspergillus*, and *Monascus*.<sup>[1][2]</sup> It is commonly found as a contaminant in stored grains, fruits, and other food products.<sup>[1][3]</sup> Citrinin exhibits nephrotoxic, hepatotoxic, and cytotoxic effects, making its detection and study significant for food safety and toxicology.<sup>[3]</sup> It also has demonstrated antibacterial properties, though its toxicity has precluded its use as a therapeutic agent.<sup>[3]</sup> These application notes provide detailed protocols for the extraction and purification of citrinin from fungal cultures for research purposes.

## Data Presentation

### Table 1: Fungal Sources and Culture Conditions for Citrinin Production

Fungal Species	Culture Medium	Incubation Time (days)	Temperature (°C)	Reported Yield	Reference
Penicillium citrinum NRRL 5907	2% Yeast Extract, 5% Sucrose	21	30	1.7 g/L	<a href="#">[4]</a> <a href="#">[5]</a>
Penicillium citrinum	Potato Dextrose (PD) Medium	21	26 ± 0.5	Not specified	<a href="#">[6]</a>
Penicillium chrysogenum MTCC 5108	Potato Dextrose Broth (in 1:1 seawater:distilled water)	Stationary Phase	27 ± 2	~530 mg/L	
Penicillium citrinum HR-087	Optimized Medium (details in reference)	Not specified	Not specified	9.62 g/L	<a href="#">[7]</a>
Penicillium expansum	Yeast Extract Sucrose (YES) Medium	10	20	Up to 600 mg/kg (in cheese)	<a href="#">[8]</a>

**Table 2: Solvent Systems for Chromatographic Purification of Citrinin**

Chromatographic Method	Stationary Phase	Mobile Phase (v/v/v)	Purpose	Reference
Thin Layer Chromatography (TLC)	Silica Gel 60	Toluene:Ethyl Acetate:Formic Acid (6:4:0.5)	Detection and preliminary separation	[6]
Column Chromatography	Silica Gel	Gradient of Chloroform:Methanol	Purification	
Preparative Liquid Chromatography (PLC)	C18 Column	Water:Methanol:Phosphoric Acid (650:450:3)	High-purity isolation	[7]
Semi-preparative RP-HPLC	ODS	50% Methanol-Water (with 0.1% Acetic Acid)	Purification of derivatives	[9]

## Experimental Protocols

### Protocol 1: Fungal Culture and Fermentation for Citrinin Production

This protocol is adapted from methodologies for high-yield citrinin production.

Materials:

- A pure culture of a citrinin-producing fungal strain (e.g., *Penicillium citrinum*).
- Yeast Extract Sucrose (YES) broth: 20 g/L yeast extract, 150 g/L sucrose.
- Sterile Erlenmeyer flasks (2 L).
- Shaking incubator.

Procedure:

- Prepare the YES broth and sterilize by autoclaving.
- Inoculate the sterile broth with spores or a mycelial suspension of the selected fungal strain.
- Incubate the flasks at 25-30°C for 14-21 days in a shaking incubator at 150 rpm.
- Monitor the culture for the characteristic yellow pigmentation, which indicates citrinin production.

## Protocol 2: Extraction of Crude Citrinin from Fungal Culture

### Materials:

- Fungal culture from Protocol 1.
- Ethyl acetate.
- Separatory funnel.
- Rotary evaporator.

### Procedure:

- After the incubation period, acidify the culture broth to a pH of 3.0 with HCl.
- Transfer the acidified broth to a separatory funnel.
- Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
- Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
- Collect the upper organic (ethyl acetate) layer.
- Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
- Combine the organic extracts.

- Concentrate the combined ethyl acetate extracts to dryness using a rotary evaporator at 40-50°C. The resulting residue is the crude citrinin extract.

## Protocol 3: Purification of Citrinin using Column Chromatography

### Materials:

- Crude citrinin extract.
- Silica gel (for column chromatography).
- Glass chromatography column.
- Solvents: Chloroform and Methanol.
- Collection tubes.
- TLC plates and developing chamber.

### Procedure:

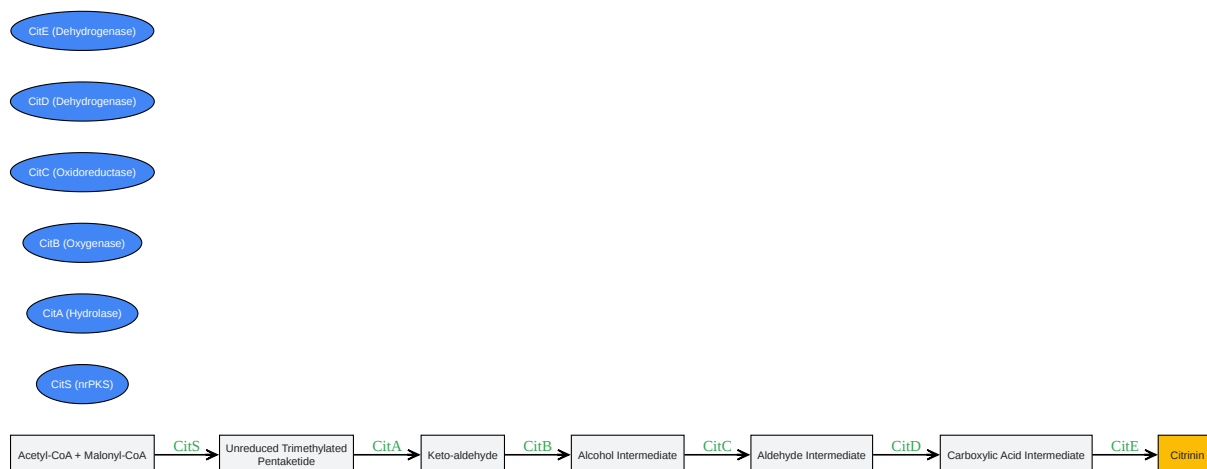
- Prepare a silica gel slurry in chloroform and pack it into the chromatography column.
- Dissolve the crude citrinin extract in a minimal amount of chloroform.
- Load the dissolved extract onto the top of the silica gel column.
- Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Collect fractions of the eluate in separate tubes.
- Monitor the fractions for the presence of citrinin using Thin Layer Chromatography (TLC) with a mobile phase of toluene:ethyl acetate:formic acid (6:4:0.5). Citrinin will appear as a fluorescent yellow spot under UV light (365 nm).<sup>[6]</sup>
- Combine the fractions containing pure citrinin.

- Evaporate the solvent from the combined fractions to obtain purified citrinin.

## Visualizations

### Biosynthetic Pathway of Citrinin

The biosynthesis of citrinin is a multi-step process involving a polyketide synthase and several tailoring enzymes. The pathway starts from acetyl-CoA and malonyl-CoA.[10]

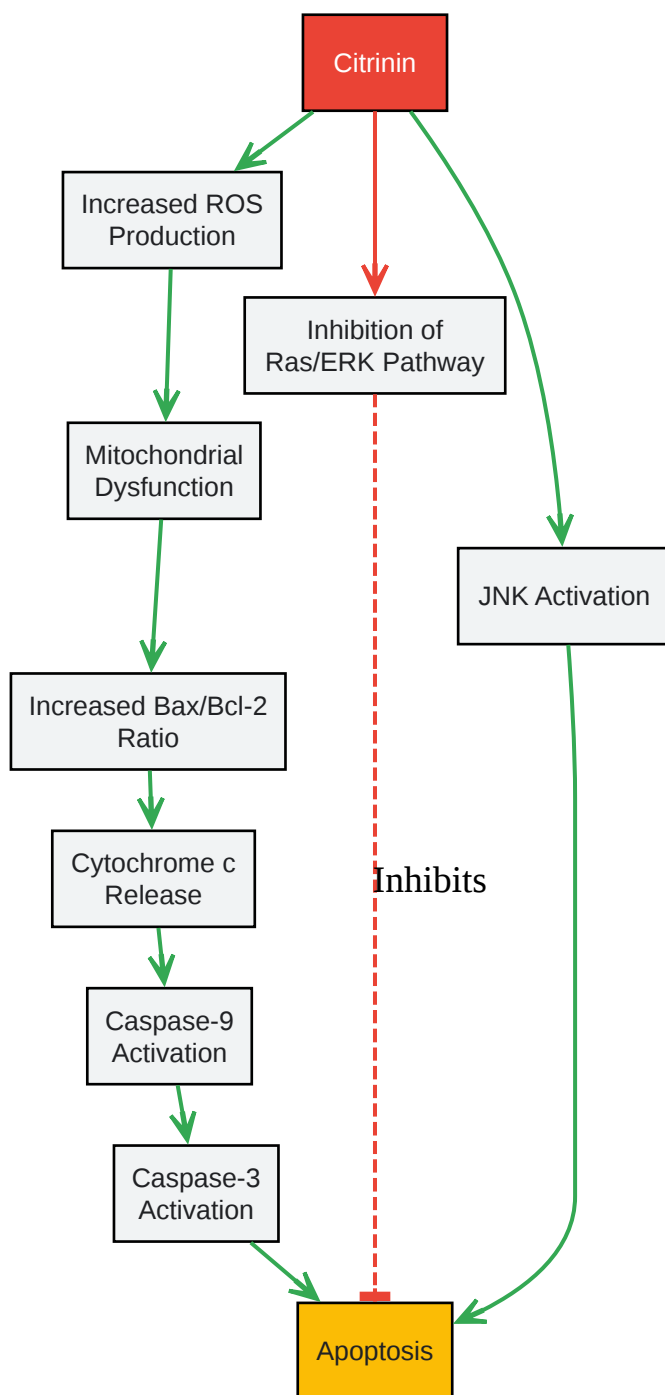


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Caption: Simplified biosynthetic pathway of Citrinin.

## Signaling Pathway of Citrinin-Induced Apoptosis

Citrinin is known to induce apoptosis through a mitochondria-dependent pathway, involving the generation of reactive oxygen species (ROS) and the activation of caspases.[11]



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Caption: Citrinin-induced apoptotic signaling pathway.

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